2,5-Dihydroxy-3,6-dimethoxybenzoic acid
Overview
Description
2,5-Dihydroxy-3,6-dimethoxybenzoic acid is an organic compound with the molecular formula C9H10O6 and a molecular weight of 214.17 g/mol This compound is characterized by the presence of two hydroxyl groups and two methoxy groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydroxy-3,6-dimethoxybenzoic acid typically involves the methylation of 2,5-dihydroxybenzoic acid. The reaction is carried out using dimethyl sulfate as the methylating agent in the presence of a base such as sodium hydroxide. The reaction conditions include maintaining the temperature at around 50-60°C and stirring the mixture for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
2,5-Dihydroxy-3,6-dimethoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2,5-Dihydroxy-3,6-dimethoxybenzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dihydroxy-3,6-dimethoxybenzoic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the methoxy groups can influence the compound’s solubility and reactivity. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dihydroxy-3,6-dimethylbenzoic acid: Similar structure but with methyl groups instead of methoxy groups.
2,6-Dihydroxybenzoic acid: Lacks the methoxy groups.
2,5-Dihydroxybenzoic acid: Lacks the methoxy groups
Uniqueness
2,5-Dihydroxy-3,6-dimethoxybenzoic acid is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2,5-dihydroxy-3,6-dimethoxybenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O6/c1-14-5-3-4(10)8(15-2)6(7(5)11)9(12)13/h3,10-11H,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUDSVIUOJGOCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)O)OC)C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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